molecular formula C12H19N3O4S B255890 Pentyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)butanoate

Pentyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)butanoate

Cat. No. B255890
M. Wt: 301.36 g/mol
InChI Key: CDTPCQIIDWZHNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)butanoate is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is produced through a specific synthesis method and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of Pentyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)butanoate is not well-understood, but it is believed to involve interactions with specific receptors or enzymes in cells. The compound has been shown to have an effect on various cellular processes, including gene expression and protein synthesis.
Biochemical and Physiological Effects:
Pentyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)butanoate has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as cancer and neurodegenerative disorders. The compound has also been shown to have an effect on the cardiovascular system, with some studies suggesting that it may have a protective effect on the heart.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Pentyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)butanoate in lab experiments is its reproducibility. The synthesis method for the compound is well-established, and the compound itself is stable and easy to handle. However, one limitation of using the compound in lab experiments is its potential toxicity. Some studies have suggested that the compound may have toxic effects on certain cells, which could limit its use in certain applications.

Future Directions

There are several potential future directions for research on Pentyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)butanoate. One area of interest is the development of new drug delivery systems based on the compound. Another potential direction is the use of the compound in the development of new materials such as sensors and catalysts. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.

Synthesis Methods

The synthesis method for Pentyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)butanoate involves a series of chemical reactions that are carried out in a laboratory setting. The process involves the use of specific reagents and catalysts to produce the final product. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the method has been well-established and is reproducible.

Scientific Research Applications

Pentyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)butanoate has been studied extensively for its potential applications in scientific research. It has been used in various fields such as biochemistry, pharmacology, and materials science. The compound has been shown to have potential as a drug delivery system due to its ability to cross cell membranes and target specific cells. It has also been studied for its potential use in the development of new materials such as sensors and catalysts.

properties

Product Name

Pentyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)butanoate

Molecular Formula

C12H19N3O4S

Molecular Weight

301.36 g/mol

IUPAC Name

pentyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate

InChI

InChI=1S/C12H19N3O4S/c1-3-5-6-7-19-11(17)8(4-2)20-10-9(16)13-12(18)15-14-10/h8H,3-7H2,1-2H3,(H2,13,15,16,18)

InChI Key

CDTPCQIIDWZHNJ-UHFFFAOYSA-N

Isomeric SMILES

CCCCCOC(=O)C(CC)SC1=C(N=C(N=N1)O)O

SMILES

CCCCCOC(=O)C(CC)SC1=NNC(=O)NC1=O

Canonical SMILES

CCCCCOC(=O)C(CC)SC1=NNC(=O)NC1=O

Origin of Product

United States

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